molecular formula C7H15Cl B1597336 2-Chloro-2-methylhexane CAS No. 4398-65-6

2-Chloro-2-methylhexane

Cat. No. B1597336
CAS RN: 4398-65-6
M. Wt: 134.65 g/mol
InChI Key: KBOBQLJBYKKAPN-UHFFFAOYSA-N
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Description

2-Chloro-2-methylhexane is an organic compound with the molecular formula C7H15Cl . It has an average mass of 134.647 Da and a monoisotopic mass of 134.086227 Da .


Synthesis Analysis

This compound is mainly produced by the addition reaction of isoamylene and hydrochloric acid . A computational fluid dynamics (CFD) simulation software was used to simulate the two-phase flow in the micro-channel reactor, and the results were consistent with the experimental results .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The this compound molecule contains a total of 22 bonds .


Chemical Reactions Analysis

The conditions used for substitution reactions by the SN2 mechanism often lead to elimination . For halides having unsymmetrical R groups, such as this compound, it is possible to form two or more different alkenes, the proportion depending on the relative rates at which the different β hydrogens are removed .


Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 140.0±8.0 °C at 760 mmHg, and a vapour pressure of 7.8±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.2±3.0 kJ/mol and a flash point of 33.5±16.5 °C .

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-2-methylhexane in lab experiments include its high reactivity and its ability to act as a versatile intermediate in organic synthesis. However, its high toxicity and potential health hazards make it necessary to handle with caution and use appropriate safety measures.

Future Directions

There are several future directions for the use of 2-Chloro-2-methylhexane in scientific research. One potential direction is the development of new anti-cancer drugs that are based on the cytotoxic properties of this compound. Another direction is the synthesis of new organic compounds that have potential applications in various fields such as materials science and electronics. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Scientific Research Applications

2-Chloro-2-methylhexane has been extensively used in scientific research as a starting material for the synthesis of various drugs and pharmaceuticals. It has been used in the synthesis of anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. It is also used as a reagent in the synthesis of various organic compounds.

Safety and Hazards

2-Chloro-2-methylhexane is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2-chloro-2-methylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl/c1-4-5-6-7(2,3)8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOBQLJBYKKAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196006
Record name 2-Chloro-2-methylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4398-65-6
Record name 2-Chloro-2-methylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004398656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2-methylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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